For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Chlorohexadecane: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies associated with 1-chlorohexadecane (CAS 4860-03-1). This long-chain alkyl halide is a versatile chemical intermediate used in various industrial and research applications, including the synthesis of surfactants, pharmaceuticals, and other organic compounds.[1][2][3]
Chemical Identity and Structure
1-Chlorohexadecane is an organic compound classified as an alkyl halide.[2] It consists of a sixteen-carbon aliphatic chain (hexadecyl group) with a single chlorine atom attached to the terminal carbon.[2] This structure imparts a hydrophobic nature and a reactive site for nucleophilic substitution.[2][3]
Key Identifiers:
-
Synonyms : Cetyl chloride, Hexadecyl chloride, n-Hexadecyl chloride, Palmityl chloride[4][6][7]
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CAS Number : 4860-03-1[4]
Caption: Chemical structure of 1-Chlorohexadecane.
Physicochemical Properties
1-Chlorohexadecane is typically a colorless to almost colorless, clear liquid at room temperature.[2][6] It is characterized by its insolubility in water but is soluble in organic solvents like alcohol and ether.[2][6]
Table 1: Summary of Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 260.89 g/mol | [7][8] |
| Density | 0.865 g/mL at 25 °C | [1][6][8] |
| Melting Point | 8-14 °C | [1][6][8] |
| Boiling Point | 149 °C at 1 mmHg322 °C | [1][6][8][6][9] |
| Flash Point | 136 °C (276.8 °F) - closed cup | [8] |
| Vapor Pressure | 129 mmHg at 21 °C | [1][8] |
| Water Solubility | 0.02 g/L at 20 °C | [1][6] |
| Refractive Index | n20/D 1.449 | [1][6][8] |
| XLogP3 | 9 | [5] |
Experimental Protocols
Synthesis via Chlorination of Hexadecanol
A common method for producing 1-chlorohexadecane is through the reaction of 1-hexadecanol (B1195841) (cetyl alcohol) with a suitable chlorinating agent.[10] This nucleophilic substitution reaction replaces the hydroxyl (-OH) group of the alcohol with a chlorine atom.
General Protocol:
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Reaction Setup : In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with 1-hexadecanol and an appropriate solvent (e.g., toluene (B28343) or dichloromethane).
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Addition of Chlorinating Agent : A chlorinating agent (e.g., thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃)) is added dropwise to the stirred solution. The reaction is often performed at a controlled temperature, sometimes requiring initial cooling due to the exothermic nature of the reaction.
-
Reaction Monitoring : The mixture is typically heated to reflux and stirred for several hours to ensure the reaction goes to completion. Progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup and Purification : Upon completion, the reaction mixture is cooled to room temperature. Excess chlorinating agent and solvent are removed, often by distillation. The crude product is then washed with an aqueous solution (e.g., sodium bicarbonate) to neutralize any remaining acid, followed by a water wash.
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Isolation : The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude 1-chlorohexadecane.
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Final Purification : High purity 1-chlorohexadecane can be obtained through vacuum distillation.
Caption: General workflow for synthesis and purification.
Quality Analysis
The purity of 1-chlorohexadecane is critical for its applications and is typically assessed using Gas Chromatography (GC).[10] A high assay, often ≥98%, is required for use in sensitive synthetic pathways.[10] The electron impact mass spectra of 1-chlorohexadecane have also been studied for its characterization.[1][11]
Biological Interactions: A Metabolic Pathway
While not involved in signaling pathways in the traditional sense, 1-chlorohexadecane has been studied in the context of microbial metabolism. Research has shown that hydrocarbon-utilizing bacteria, such as Mycobacterium convolutum, can incorporate chlorinated alkanes into their fatty acids.
In this process, the bacterium utilizes 1-chlorohexadecane as a carbon source. The terminal chlorine atom is removed, and the resulting hexadecyl chain is integrated into the bacterium's phospholipid structures, forming chlorinated fatty acids. This demonstrates a specific metabolic capability of certain microorganisms to process halogenated hydrocarbons.
Caption: Metabolic fate in Mycobacterium convolutum.
Safety and Handling
1-Chlorohexadecane is irritating to the eyes, respiratory system, and skin.[6] It is essential to handle this chemical in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[12] Containers should be kept tightly sealed and stored in a cool, dry place away from incompatible substances.[13] All waste must be handled in accordance with local, state, and federal regulations.[12]
References
- 1. 1-Chlorohexadecane | 4860-03-1 [chemicalbook.com]
- 2. CAS 4860-03-1: 1-Chlorohexadecane | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Hexadecane, 1-chloro- [webbook.nist.gov]
- 5. 1-Chlorohexadecane | C16H33Cl | CID 20993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. scbt.com [scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. nbinno.com [nbinno.com]
- 11. 1-クロロヘキサデカン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. 1-Chlorohexadecane(4860-03-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
